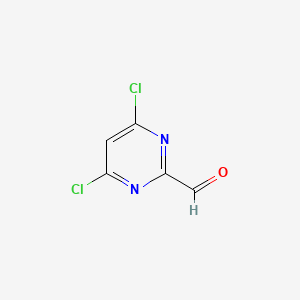

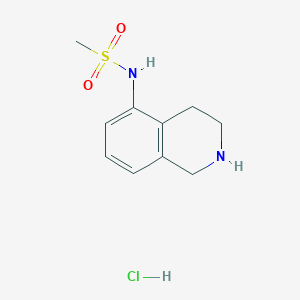

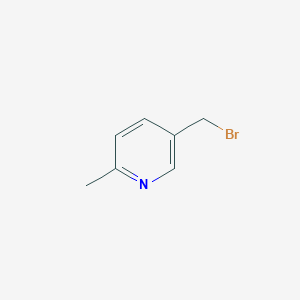

3-溴-N-乙基-5-硝基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-N-ethyl-5-nitropyridin-4-amine involves reactions that can lead to a variety of products depending on the substituents and reaction conditions. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine in the presence of a nitropyridine group can yield imidazo[1,2-a]pyridines and indoles, with the product distribution influenced by the nature of the substituent on the phenyl ring . Similarly, 3-Bromo-2-nitrobenzo[b]thiophene has been shown to react with amines to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, which are N-substituted 2-amino-3-nitrobenzo[b]thiophenes, suggesting a potential route for the synthesis of related compounds . Additionally, the amination of pyrazoles, such as the conversion of 3-bromo-1,5-dimethyl-4-nitropyrazole to 3-amino-1,5-dimethyl-4-nitropyrazole, indicates the feasibility of introducing amino groups into bromo-nitropyridine frameworks .

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies have been conducted on 2-Amino-3-bromo-5-nitropyridine, a compound structurally similar to 3-Bromo-N-ethyl-5-nitropyridin-4-amine. These studies have provided detailed insights into the molecular structure, electronic, and vibrational characteristics of the molecule. Density Functional Theory (DFT) calculations have been used to obtain vibrational frequencies and to optimize the molecular equilibrium geometry. The comparison of theoretical data with experimental FT-IR and FT-Raman spectra has shown good agreement, confirming the reliability of the computational methods used .

Chemical Reactions Analysis

The reactivity of 3-bromo-4-nitropyridine with amines has been studied, revealing that three products can be isolated from the reaction, including an unexpected nitro-group migration product. This indicates that compounds like 3-Bromo-N-ethyl-5-nitropyridin-4-amine may undergo similar unexpected rearrangements under certain conditions. The study of the reaction mechanism has shown that nitro-group migration is favored in polar aprotic solvents, while nucleophilic substitution is observed under all tested conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-bromo-5-nitropyridine have been extensively analyzed, providing a basis for understanding similar compounds. The molecule exhibits low softness and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization have been studied using Natural Bond Orbital (NBO) analysis. Additionally, the compound's potential as a Non-Linear Optical (NLO) material has been evaluated through the calculation of hyperpolarizability, dipole moment, and anisotropy of polarizability. Molecular Electrostatic Potential (MEP) studies have also been accounted for, and thermodynamic properties have been assessed at different temperatures, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature. Docking studies have further suggested the compound's binding orientation, affinity, and activity as a Dihydrofolate synthase inhibitor .

科学研究应用

亲核取代反应

Yao 等人(2005 年)进行的一项研究表明,3-溴-4-硝基吡啶与胺反应由于硝基迁移而产生意外产物。这一发现表明在设计合成途径时,硝基迁移可能是有利的,具有潜在的应用 (Yao、Blake 和 Yang,2005 年)。

过氧化氢氧化

Agosti 等人(2017 年)通过过氧化氢氧化展示了由相应胺合成 5-溴-2-硝基吡啶的过程。该工艺突出了该化合物在大规模生产中的作用,强调了其在工业化学中的重要性 (Agosti 等人,2017 年)。

溶剂对反应性的影响

Hertog 和 Jouwersma(1953 年)研究了卤代和硝基吡啶的烷氧基衍生物对氨的反应性,发现溶剂极性显着影响取代过程。这项研究提供了对反应条件的操控以实现预期结果的见解 (Hertog 和 Jouwersma,1953 年)。

替代亲核胺化

Bakke、Svensen 和 Trevisan(2001 年)关于通过替代亲核取代反应对 3-硝基吡啶进行胺化的工作扩展了硝基吡啶在合成氨基衍生物中的用途,为具有潜在医药化学应用的新型化合物提供了途径 (Bakke、Svensen 和 Trevisan,2001 年)。

安全和危害

3-Bromo-N-ethyl-5-nitropyridin-4-amine is classified as a warning hazard according to the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if necessary .

属性

IUPAC Name |

3-bromo-N-ethyl-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-10-7-5(8)3-9-4-6(7)11(12)13/h3-4H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXFLDXMBGJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647964 |

Source

|

| Record name | 3-Bromo-N-ethyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-ethyl-5-nitropyridin-4-amine | |

CAS RN |

607371-01-7 |

Source

|

| Record name | 3-Bromo-N-ethyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)